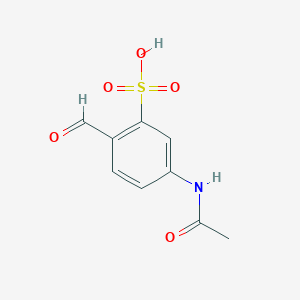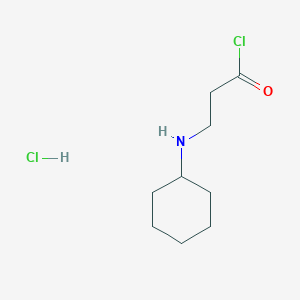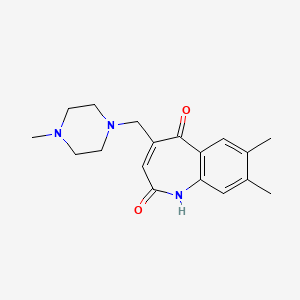
1,2',2'-Trimethyl-1,1'-bi(cyclopropane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) is a cycloalkane compound with the molecular formula C₉H₁₆. It is characterized by its unique structure, consisting of two cyclopropane rings connected by a single carbon-carbon bond, with three methyl groups attached to the cyclopropane rings. This compound is of interest due to its strained ring structure, which imparts unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) can be synthesized through various methods, including:
Simmons-Smith Reaction: This method involves the reaction of alkenes with diiodomethane (CH₂I₂) in the presence of a zinc-copper couple, leading to the formation of cyclopropane rings.
Carbene Addition: Carbenes, such as methylene (CH₂), can react with alkenes to form cyclopropane rings.
Industrial Production Methods: Industrial production of 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) often involves large-scale application of the Simmons-Smith reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure the selective formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) undergoes various chemical reactions, including:
Substitution: Halogenation reactions, such as the reaction with bromine (Br₂), can lead to the formation of brominated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic or basic medium.
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br₂) in the presence of light or a radical initiator.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated derivatives.
Applications De Recherche Scientifique
1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) involves its interaction with various molecular targets and pathways. The strained ring structure of the compound makes it highly reactive, allowing it to participate in a wide range of chemical reactions. The compound can interact with enzymes and other biomolecules, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
Cyclopropane: The simplest cycloalkane with a three-membered ring.
1,1,2-Trimethylcyclopropane: A similar compound with three methyl groups attached to a single cyclopropane ring.
Cyclohexane: A six-membered cycloalkane with less ring strain compared to cyclopropane.
Uniqueness: 1,2’,2’-Trimethyl-1,1’-bi(cyclopropane) is unique due to its dual cyclopropane rings and the presence of three methyl groups, which impart significant ring strain and unique reactivity. This compound serves as an important model for studying the effects of ring strain on chemical reactivity and stability .
Propriétés
Numéro CAS |
65475-71-0 |
|---|---|
Formule moléculaire |
C9H16 |
Poids moléculaire |
124.22 g/mol |
Nom IUPAC |
1,1-dimethyl-2-(1-methylcyclopropyl)cyclopropane |
InChI |
InChI=1S/C9H16/c1-8(2)6-7(8)9(3)4-5-9/h7H,4-6H2,1-3H3 |
Clé InChI |
DQTHYOMPMZRBPV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1C2(CC2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Methoxyphenyl)methyl]naphthalene](/img/structure/B14479906.png)

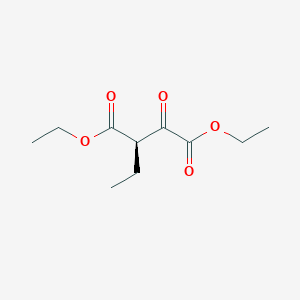
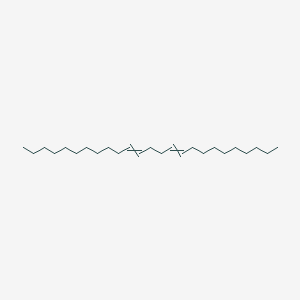



![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

![3H-Indolium, 2-[2-[4-(dimethylamino)phenyl]ethenyl]-1,3,3-trimethyl-, acetate](/img/structure/B14479958.png)
